2-ethylbenzene-1-sulfonic acid
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Overview
Description
2-ethylbenzene-1-sulfonic acid is an organosulfur compound with the molecular formula C8H10O3S. It is a derivative of benzenesulfonic acid, where an ethyl group is substituted at the second position of the benzene ring. This compound is known for its strong acidic properties and is commonly used in various chemical reactions and industrial applications.
Preparation Methods
2-ethylbenzene-1-sulfonic acid can be synthesized through the sulfonation of 2-ethylbenzene using concentrated sulfuric acid. The reaction involves the electrophilic aromatic substitution of the benzene ring by the sulfonic acid group. The reaction conditions typically include maintaining a controlled temperature and using an excess of sulfuric acid to ensure complete sulfonation. Industrial production methods may involve continuous flow reactors to optimize the yield and purity of the product .
Chemical Reactions Analysis
2-ethylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2-ethylbenzene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including esterification and alkylation.
Biology: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethylbenzene-1-sulfonic acid involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. The sulfonic acid group can interact with molecular targets and pathways, facilitating reactions such as esterification and alkylation. The compound’s ability to stabilize transition states and intermediates makes it an effective catalyst in many processes .
Comparison with Similar Compounds
2-ethylbenzene-1-sulfonic acid can be compared with other similar compounds such as benzenesulfonic acid, p-toluenesulfonic acid, and sulfanilic acid. While all these compounds contain the sulfonic acid group, this compound is unique due to the presence of the ethyl group, which can influence its reactivity and solubility. The ethyl group can also affect the compound’s steric and electronic properties, making it distinct from its analogs .
Similar compounds include:
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Sulfanilic acid
- 4-ethenylbenzenesulfonic acid
Properties
CAS No. |
91-24-7 |
---|---|
Molecular Formula |
C8H10O3S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-ethylbenzenesulfonic acid |
InChI |
InChI=1S/C8H10O3S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h3-6H,2H2,1H3,(H,9,10,11) |
InChI Key |
UGHLEPMKNSFGCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)O |
Purity |
95 |
Origin of Product |
United States |
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